molecular formula C11H10BrNO B13030707 3-(Bromomethyl)-8-methoxyquinoline

3-(Bromomethyl)-8-methoxyquinoline

Cat. No.: B13030707
M. Wt: 252.11 g/mol
InChI Key: GGGDKBSTIFGSAR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-8-methoxyquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromomethyl group at the 3-position and a methoxy group at the 8-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the bromomethylation of 8-methoxyquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

    Oxidation: Products include quinoline-8-carboxylic acid.

    Reduction: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

3-(Bromomethyl)-8-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials.

    Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can inhibit enzymes such as DNA gyrase or topoisomerase, leading to antibacterial or anticancer effects.

    Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Generating Reactive Species: The bromomethyl group can generate reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-8-methoxyquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)quinoline: Lacks the methoxy group at the 8-position.

    8-Methoxyquinoline: Lacks the bromomethyl group at the 3-position.

Uniqueness

3-(Bromomethyl)-8-methoxyquinoline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(bromomethyl)-8-methoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6H2,1H3

InChI Key

GGGDKBSTIFGSAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CBr

Origin of Product

United States

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